Increased Lipophilicity (clogP) and Reduced Hydrogen-Bond Donor Capacity Relative to Unsubstituted Piperazine Analog
The N-ethyl substitution on the piperazine ring eliminates one hydrogen-bond donor (HBD) site present in the unsubstituted 6-(piperazin-1-yl) analog, reducing the HBD count from 3 to 2 while increasing the calculated logP (clogP) by approximately 0.8–1.0 log units, consistent with the incremental lipophilicity conferred by a single N-ethyl group . This shift places the compound in a more favorable region of CNS-accessible fragment chemical space (MW < 250, clogP 1–3) compared to the more polar unsubstituted piperazine variant [1].
| Evidence Dimension | Hydrogen-bond donor count and estimated clogP shift |
|---|---|
| Target Compound Data | HBD: 2; HBA: 4; MW: 224.13; Estimated clogP: ~0.9–1.3 |
| Comparator Or Baseline | 6-(Piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione: HBD: 3; MW: 196.21; Estimated clogP: ~ -0.1 to 0.3 |
| Quantified Difference | ΔHBD = -1; ΔclogP ≈ +0.8 to +1.0 log units; ΔMW = +27.92 g/mol |
| Conditions | Calculated physicochemical descriptors based on molecular structure; clogP estimation via fragment-based methods |
Why This Matters
The reduced HBD count and elevated lipophilicity improve the compound's suitability as a permeability-optimized fragment or intermediate for CNS-targeted programs, where excessive polarity limits passive diffusion.
- [1] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov Today. 2003;8(19):876-877. (Fragment chemical space guidelines: MW < 250, clogP < 3.5, HBD ≤ 3). View Source
